ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate - 1333706-51-6

ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate

Catalog Number: EVT-1812539
CAS Number: 1333706-51-6
Molecular Formula: C12H12N6O2
Molecular Weight: 272.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Compound Description: This compound serves as a versatile intermediate in synthesizing diverse disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. These derivatives hold potential for exhibiting valuable pharmacological properties. []
  • Relevance: This compound shares the core 1-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold with ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate. The key difference lies in the substituents at the 4 and 6 positions, highlighting the versatility of this scaffold for developing various derivatives.

Ethyl 5-amino-1-(ethyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)-1H-pyrazole-4-carboxylate

  • Compound Description: This compound serves as a crucial precursor in synthesizing pyrazolo[3,4-d]pyrimidine derivatives. It reacts with various reagents, including urea, thiourea, benzylnitrile, acid chlorides, acid anhydrides, hydrazines, and ammonium thiocyanate, to yield a range of substituted pyrazolo[3,4-d]pyrimidines. []
  • Relevance: Both this compound and ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate belong to the ethyl pyrazole-4-carboxylate class of compounds, indicating structural similarities and potential for analogous reactivity in forming pyrazolo[3,4-d]pyrimidine derivatives.

6-Amino-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]-1,3-oxazin-4-one

  • Relevance: Although structurally different in the substituent at the 1-position and the presence of an oxazine ring instead of a pyrimidine ring, this compound shares the pyrazolo-fused heterocycle motif with ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate, suggesting potential exploration of similar synthetic strategies.

6-Amino-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Compound Description: This compound is a guanosine analog synthesized as a potential therapeutic agent. []
  • Relevance: This compound shares the core 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold with ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate. While it differs in the substituent at the 1-position, the shared scaffold suggests potential for comparable biological activities and highlights the significance of substituent modifications in influencing biological activity.
  • Compound Description: This compound, synthesized from ethyl 2-amino-4,6-dimethylpyridine-3-carboxylate, benzene diazonium chloride, and benzene sulphonyl amino isothiocyanate, belongs to the pyrido(2,3-d)pyrimidin-4-one class. []
  • Relevance: Though structurally distinct from ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate, this compound's classification as a fused pyrimidine derivative highlights the broader family of heterocyclic compounds with potential medicinal applications.

1-(1, 3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidines

  • Compound Description: This series of compounds was synthesized from 1,3-benzothiazole-2-thiol, hydrazine hydrate, 2-hydrazinyl-1,3-benzothiazole, and aldehydes. This series belongs to the pyrazolo[3,4-d]pyrimidines class. These derivatives were investigated for their cytotoxic activity. []
  • Relevance: These compounds share the core pyrazolo[3,4-d]pyrimidine scaffold with ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate, emphasizing the relevance of this core structure in medicinal chemistry, particularly in the context of anticancer research.

Ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate

  • Compound Description: This compound belongs to the pyrazolo[3,4-d]pyrimidine class. Its crystal structure, analyzed using Hirshfeld surface analysis, revealed weak C—H...O and C—H...N hydrogen bonds and slipped π-stacking interactions contributing to its packing. []
  • Relevance: This compound emphasizes the structural diversity possible within the pyrazolo[3,4-d]pyrimidine class by highlighting variations in substituents and their impact on crystal packing and potentially, physicochemical properties, compared to ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate.

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide

  • Compound Description: This N-oxide derivative is synthesized from the condensation-cyclization of 5-amino-4-hydroxyiminomethyl-1H-pyrazole with ethyl orthoformate. This compound exhibits various reactions characteristic of heterocyclic N-oxides. [][18]
  • Relevance: This compound, a 1H-pyrazolo[3,4-d]pyrimidine derivative like ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate, demonstrates the diverse reactivity and potential for synthetic elaborations of this heterocyclic system. []

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide

  • Compound Description: Synthesized similarly to its 1-methyl counterpart, this N-oxide derivative also exhibits rich chemistry characteristic of heterocyclic N-oxides. [][18]
  • Relevance: This compound highlights the possibility of introducing various substituents at the 1-position of the pyrazolo[3,4-d]pyrimidine scaffold, potentially influencing the compound's reactivity and physicochemical properties compared to ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate. []

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Compound Description: This compound, with a thieno[2,3-d]pyrimidine moiety, was synthesized by reacting 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one. []
  • Relevance: While structurally more complex, this compound illustrates the potential for incorporating the pyrazolo[3,4-d]pyrimidine motif into larger, fused ring systems, showcasing the versatility of this scaffold in synthetic chemistry.

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its 6-substituted derivatives

  • Compound Description: This series of compounds, synthesized from 5-amino-1-phenyl-1H-pyrrazole-4-carboxamide and various ethyl alcanoates, highlights the feasibility of introducing diverse substituents at the 6-position of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core. []
  • Relevance: This series shares the core 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold with ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate. Variations in the 1- and 6-position substituents suggest potential for tuning the physicochemical and biological properties of these compounds.

1-Methyl-1H-pyrazolo[3,4-d]-pyrimidin-4(5H)-ones

  • Compound Description: Analogous to their 1-phenyl counterparts, these compounds were synthesized from 5-amino-1-methyl-1H-pyrazole-4-carboxamide and showcase the feasibility of preparing both 1-methyl and 1-phenyl substituted pyrazolo[3,4-d]pyrimidin-4(5H)-ones. []
  • Relevance: This series, particularly the unsubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, is structurally very similar to ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate. The primary difference lies in the presence of a 4-carboxylate group in the latter, highlighting a key site for structural diversification and potential modulation of biological activity.

3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one

  • Compound Description: This compound is a key intermediate in synthesizing various pyrazolo[3,4-d]pyrimidin-4-ones. It is synthesized from ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate. []
  • Relevance: The synthesis of this compound highlights a different approach towards constructing the pyrazolo[3,4-d]pyrimidine core compared to the synthesis of ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate. The use of an oxazine ring as a precursor to the pyrimidine ring showcases the versatility in synthetic strategies.
  • Compound Description: This series of compounds, synthesized from 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one by reacting it with various reagents such as hydroxylamine hydrochloride, urea, thiourea, thiosemicarbazide, phenylhydrazine, and aromatic amines, demonstrates the versatility of pyrazolo[3,4-d][1,3]oxazin-4-ones as precursors to diverse pyrazolo[3,4-d]pyrimidine derivatives. These compounds were tested for anticancer activity against the MCF-7 human breast adenocarcinoma cell line. []
  • Relevance: These compounds, sharing the core pyrazolo[3,4-d]pyrimidine scaffold with ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate, underscore the importance of this scaffold in medicinal chemistry. The diverse range of substituents explored highlights the potential for fine-tuning the biological activity of these compounds.

3,6-dimethyl-5-(4-substitutedbenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones (10a–e)

  • Compound Description: Synthesized by reacting 5-amino-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with various aromatic aldehydes, this series further emphasizes the potential for creating structurally diverse pyrazolo[3,4-d]pyrimidine derivatives with potential anticancer properties. []
  • Relevance: This series emphasizes the possibility of introducing various substituents at the 5-position of the pyrazolo[3,4-d]pyrimidin-4-one scaffold, further expanding the structural diversity achievable within this class, compared to ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate.

α-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)thioalkylamide acyclic nucleosides (10–12)a–c

  • Relevance: While structurally distinct from ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate due to the presence of a thioalkylamide linker and different substituents, this series highlights the potential of exploring acyclic nucleoside analogs incorporating the pyrazolo[3,4-d]pyrimidine core for potential therapeutic applications.

N-(3-((4-Amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an)

  • Compound Description: This compound, a potent multikinase inhibitor with activity against Src, KDR, and several kinases in the MAPK pathway, displayed potent anti-triple negative breast cancer (TNBC) activity in vitro and in vivo. It exhibited favorable pharmacological properties and low toxicity, making it a promising drug candidate for TNBC treatment. []
  • Relevance: Sharing the pyrazolo[3,4-d]pyrimidine core with ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate, this compound demonstrates the successful development of a drug candidate based on this scaffold. Its potent anticancer activity highlights the therapeutic potential of appropriately substituted pyrazolo[3,4-d]pyrimidines.

4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives

  • Compound Description: This series of compounds was designed as potential dual PI3K/mTOR inhibitors based on the structures of Sapanisertib and Dactolisib. In silico studies predicted good binding affinity to PI3K/mTOR and biological activity towards G-protein coupled receptors. []
  • Relevance: Sharing the pyrazolo[3,4-d]pyrimidine scaffold with ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate, this series highlights the continued interest in this scaffold for developing new therapeutics, particularly for targeting crucial signaling pathways like PI3K/mTOR in cancer therapy.

Methyl (4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate

  • Compound Description: This pyrazolopyrimidine derivative is characterized by its structural features, with X-ray crystallography revealing a dihedral angle between the pyrazolopyrimidine and phenyl rings and the coplanarity of the ester side chain with the central ring system. []
  • Relevance: This compound further exemplifies the structural diversity achievable within the pyrazolo[3,4-d]pyrimidine class compared to ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate. It highlights the influence of substituent variations on molecular geometry and potential interactions with biological targets.

α-[6-(1′-Carbamoylalkylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thioalkylcarboxamide acyclonucleosides (20–22)a–c

  • Compound Description: Synthesized from 1H-pyrazolo[3,4-d]pyrimidin-4,6-dithione, this series of acyclic nucleosides was tested for inhibitory activity against varicella-zoster virus, human cytomegalovirus, and M. tuberculosis, but no significant activity was found. []
  • Relevance: Although structurally different from ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate due to the presence of thioalkylcarboxamide linkers and varying substituents, this series underscores the potential of pyrazolo[3,4-d]pyrimidine-based acyclonucleosides as antiviral and antitubercular agents, warranting further investigation and structural optimization.

2-((4-Amino-3-(3-fluoro-5-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-trifluoromethyl)benzyl)quinazolin-4(3H)-one derivatives

  • Compound Description: These compounds act as phosphoinositide 3-kinase inhibitors and have potential for treating inflammatory diseases, particularly respiratory inflammatory diseases. [][16]
  • Relevance: These compounds, while structurally distinct from ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate due to the presence of a quinazolinone ring and different substituents, exemplify the successful application of the pyrazolo[3,4-d]pyrimidine scaffold in developing potent enzyme inhibitors for therapeutic purposes. []

1-(4-Bromophenyl)- and 1-(2-chloro phenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one

  • Compound Description: Synthesized as potential anticonvulsant agents, these compounds were prepared by reacting the corresponding phenylhydrazine hydrochloride with ethyletoxymethylenecyanoacetate followed by heating with formamide. The reaction regioselectively occurs at the 5-position of the pyrazolo[3,4-d]pyrimidine system. []
  • Relevance: Sharing the core 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one scaffold with ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate, this series emphasizes the importance of this structural motif in medicinal chemistry. Furthermore, their synthesis highlights the potential for regioselective modifications at specific positions on the pyrazolo[3,4-d]pyrimidine ring.

Pyrazolo(3,4-d)-4-(phenyl)-1,2,4-(8H)-triazolo-(2,3-a)-pyrimidin-4(1H)-one derivatives (19-38)

  • Compound Description: This series of compounds was designed and synthesized as potent anti-inflammatory agents. Compounds 27 and 32 exhibited significant anti-inflammatory activity compared to the standard drug Indomethacin. []
  • Relevance: While structurally distinct from ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate due to the fused triazole ring and different substituents, this series exemplifies the successful application of pyrazolo[3,4-d]pyrimidine derivatives in medicinal chemistry for developing anti-inflammatory agents.

Pyrazolo[3,4-d]pyrimidin-4-ones

  • Compound Description: This general class of compounds was synthesized using Brønsted-acidic ionic liquids as catalysts via the heterocyclization reaction of 5-amino-1H-pyrazole-4-carboxamides with triethyl orthoesters. This method provides a convenient and efficient way to access diverse pyrazolo[3,4-d]pyrimidin-4-one derivatives. []
  • Relevance: This general class encompasses ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate, highlighting its belonging to a larger group of compounds with potential medicinal applications. The described synthetic method could be relevant for synthesizing various analogs of the main compound.

Aryl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ketones (II)

  • Compound Description: These compounds are synthesized by the aroylation of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with aromatic aldehydes, highlighting the potential for functionalizing the 4-position of the pyrazolo[3,4-d]pyrimidine scaffold. []
  • Relevance: The synthesis of these compounds showcases an alternative approach to modifying the 4-position of the pyrazolo[3,4-d]pyrimidine scaffold compared to the ester functionality in ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate, expanding the structural diversity accessible within this class.

Aryl 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ketones (III)

  • Compound Description: Analogous to their 1-phenyl counterparts, these compounds are synthesized via the aroylation of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, demonstrating the general applicability of this reaction for preparing both 1-methyl and 1-phenyl substituted pyrazolo[3,4-d]pyrimidine derivatives. []

Pyrazolo[3,4-d]pyrimidines (4a-c)

  • Compound Description: This series, synthesized from 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]oxazin-3-yl)acetonitrile, showcases the synthesis of novel pyrazolo[3,4-d]pyrimidines by reacting the oxazine precursor with different primary aromatic amines. []
  • Relevance: This series shares the core pyrazolo[3,4-d]pyrimidine scaffold with ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate, highlighting the significance of this scaffold in drug discovery. The diverse range of substituents incorporated at the 4-position emphasizes the potential for tailoring the properties and biological activity of these compounds.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (6a-d)

  • Compound Description: These derivatives were synthesized by condensing a pyrazolopyrimidine intermediate with various aromatic aldehydes, showcasing the synthesis of novel tricyclic pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. []
  • Relevance: While structurally different from ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate due to the additional triazole ring, this series highlights the potential for expanding the pyrazolo[3,4-d]pyrimidine scaffold into more complex polycyclic structures, potentially leading to unique properties and biological activities.

4-(Substitutedphenyl)-1-(2,4-dinitrophenyl)-3-methyl-4,5-dihydro-pyrazolo[3,4-d]pyrimidin-6-ol derivatives

  • Compound Description: This series, synthesized from 2-(2,4-dinitrophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one, substituted benzaldehydes, and urea, were evaluated for their antimicrobial activities using the cup borer method. []
  • Relevance: These compounds, while differing in substituents and the presence of a 6-hydroxy group compared to ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate, showcase the potential for developing pyrazolo[3,4-d]pyrimidine derivatives as antimicrobial agents.

5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-3-isobutyl-1-methyl-1H-pyrazolo(4,3-d)pyrimidin-7(6H)-one (Sildenafil citrate impurity)

  • Compound Description: This compound is an impurity found in the synthesis of Sildenafil citrate (Viagra). Its presence underscores the importance of impurity profiling and control during drug development. []

Properties

CAS Number

1333706-51-6

Product Name

ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate

IUPAC Name

ethyl 1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazole-4-carboxylate

Molecular Formula

C12H12N6O2

Molecular Weight

272.26 g/mol

InChI

InChI=1S/C12H12N6O2/c1-3-20-12(19)8-4-16-18(6-8)11-9-5-15-17(2)10(9)13-7-14-11/h4-7H,3H2,1-2H3

InChI Key

PVANESFRXWNOCO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN(N=C1)C2=NC=NC3=C2C=NN3C

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=NC=NC3=C2C=NN3C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.